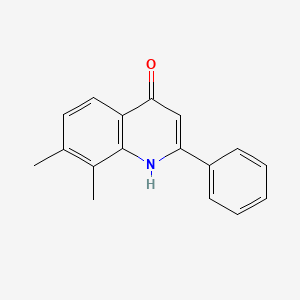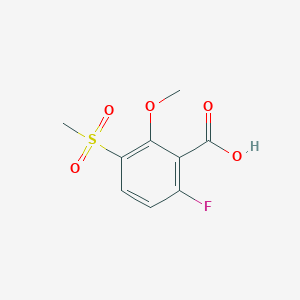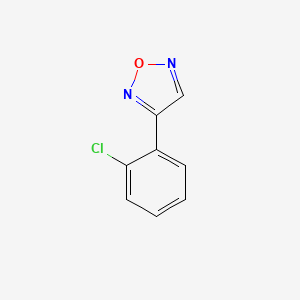
1-Bromo-2-(tert-butoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(tert-butoxy)naphthalene is an organic compound with the molecular formula C14H15BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a tert-butoxy group at the second position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-Bromo-2-(tert-butoxy)naphthalene typically involves the bromination of 2-(tert-butoxy)naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the desired position on the naphthalene ring .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often employs similar bromination techniques with careful control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Bromo-2-(tert-butoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (t-BuOK).
Oxidation Reactions: The tert-butoxy group can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-(tert-butoxy)-1-methoxynaphthalene.
Aplicaciones Científicas De Investigación
1-Bromo-2-(tert-butoxy)naphthalene finds applications in various scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various substituted naphthalene derivatives.
Biology and Medicine:
Industry: In industrial chemistry, it can be used in the development of materials with specific optical or electronic properties due to its aromatic structure.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-(tert-butoxy)naphthalene exerts its effects in chemical reactions involves the electrophilic nature of the bromine atom and the steric hindrance provided by the tert-butoxy group. The bromine atom can participate in various substitution reactions, while the tert-butoxy group can influence the reactivity and orientation of the molecule in these reactions.
Comparación Con Compuestos Similares
1-Bromo-2-(tert-butoxy)naphthalene can be compared with other bromonaphthalene derivatives such as:
1-Bromonaphthalene: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain substitution reactions.
2-Bromonaphthalene: Similar to 1-Bromonaphthalene but with the bromine atom at the second position, affecting its reactivity and the types of reactions it undergoes.
1-Bromo-2-methoxynaphthalene: Contains a methoxy group instead of a tert-butoxy group, which can influence its electronic properties and reactivity.
Propiedades
Número CAS |
960309-89-1 |
|---|---|
Fórmula molecular |
C14H15BrO |
Peso molecular |
279.17 g/mol |
Nombre IUPAC |
1-bromo-2-[(2-methylpropan-2-yl)oxy]naphthalene |
InChI |
InChI=1S/C14H15BrO/c1-14(2,3)16-12-9-8-10-6-4-5-7-11(10)13(12)15/h4-9H,1-3H3 |
Clave InChI |
MUBLSTGFHSZISI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C2=CC=CC=C2C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride](/img/structure/B13709714.png)
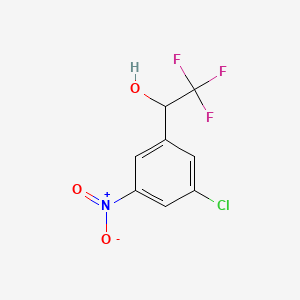
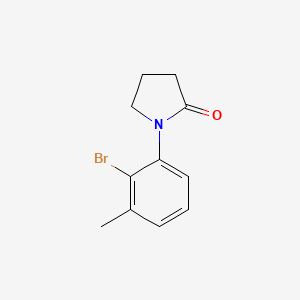
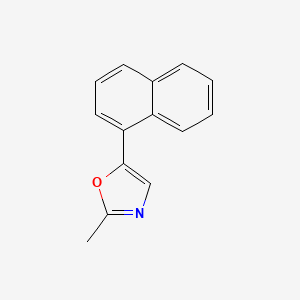
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13709726.png)
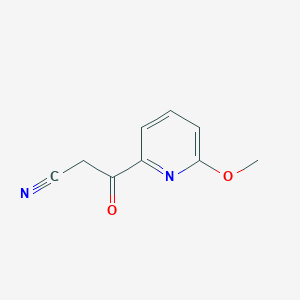
![2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline](/img/structure/B13709734.png)
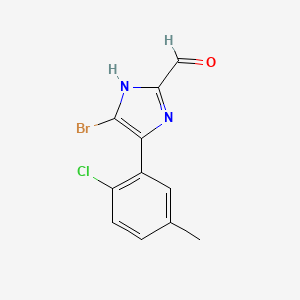
![2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13709743.png)
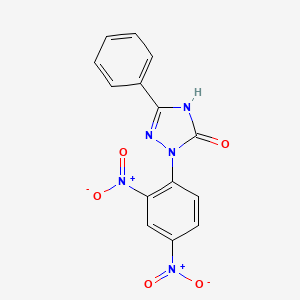
![2-Methylthieno[3,2-B]pyridine-5,7-diol](/img/structure/B13709768.png)
